molecular formula C11H19NO3 B1606134 5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid CAS No. 436087-10-4

5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid

Cat. No. B1606134
M. Wt: 213.27 g/mol
InChI Key: QXFCXAYSDLBXPG-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the reaction mechanism.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc.


Scientific Research Applications

Corrosion Inhibition

Piperine derivatives, including structures related to 5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid, have been studied for their potential as corrosion inhibitors on iron surfaces. Research by Belghiti et al. (2018) employed Density Functional Theory (DFT) and Monte Carlo dynamics to study the interaction of Piperine derivatives with iron. The study found that certain complexes exhibited high corrosion inhibition efficiency, suggesting that derivatives of 5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid might also have applications in protecting metal surfaces from corrosion Belghiti et al., 2018.

Synthesis of Piperidine

Tsuchiya et al. (2018) investigated the vapor-phase synthesis of piperidine, a structural component of 5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid, over various oxide catalysts. The study found that SiO2 catalyzed the selective production of piperidine, highlighting the compound's relevance in synthesizing related chemical structures Tsuchiya et al., 2018.

Antiviral Activity

A compound structurally similar to 5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid was explored for its antiviral activity against human rhinovirus 3C protease. Patick et al. (2005) discovered that Compound 1, an irreversible inhibitor of HRV 3C protease, exhibited potent antiviral activity in cell-based assays and was safe and well-tolerated in human subjects, suggesting potential antiviral applications for related compounds Patick et al., 2005.

Antimicrobial and Antioxidant Activities

Harini et al. (2012) synthesized novel vanillin derived piperidin-4-one oxime esters and evaluated their antioxidant and antimicrobial activities. The study found that certain compounds exhibited potent activities, suggesting that derivatives of 5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid could also possess similar biological properties Harini et al., 2012.

Safety And Hazards

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Future Directions

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Please consult with a chemistry professional or refer to relevant scientific literature for detailed information. Remember to always follow safety guidelines when handling chemical compounds.


properties

IUPAC Name

5-(4-methylpiperidin-1-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-9-5-7-12(8-6-9)10(13)3-2-4-11(14)15/h9H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFCXAYSDLBXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353776
Record name 5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid

CAS RN

436087-10-4
Record name 4-Methyl-δ-oxo-1-piperidinepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436087-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methyl-piperidin-1-yl)-5-oxo-pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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